molecular formula C12H12N2O3 B12859694 5-Morpholino-2-cyanobenzoic acid

5-Morpholino-2-cyanobenzoic acid

Cat. No.: B12859694
M. Wt: 232.23 g/mol
InChI Key: JQCQVKNXZJCQNH-UHFFFAOYSA-N
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Description

5-Morpholino-2-cyanobenzoic acid is a benzoic acid derivative featuring a morpholino group at the 5-position and a cyano substituent at the 2-position of the aromatic ring. This structure suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyano-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C12H12N2O3/c13-8-9-1-2-10(7-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16)

InChI Key

JQCQVKNXZJCQNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-2-cyanobenzoic acid typically involves the reaction of 2-cyanobenzoic acid with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane or chloroform, with the reaction being carried out at a controlled temperature . The reaction may also involve the use of catalysts or other reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Morpholino-2-cyanobenzoic acid may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 5-Morpholino-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Morpholino-2-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Morpholino-2-cyanobenzoic acid involves its interaction with specific molecular targets. The morpholine ring and cyano group can participate in binding interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents/Functional Groups Molecular Formula Key Features Reference
5-Morpholino-2-cyanobenzoic acid -COOH (position 1), -CN (position 2), morpholino (position 5) C₁₂H₁₂N₂O₃ (hypothetical) Combines carboxylic acid acidity, cyano electron withdrawal, and morpholino polarity.
5-(Cyano(morpholino)methyl)-2-fluorobenzoic acid -COOH, -F (position 2), -CH₂-CN-morpholino (position 5) C₁₃H₁₄FN₂O₃ Fluorine enhances acidity; methylene bridge links cyano-morpholino to benzene.
5-Morpholino-1,3,4-thiadiazol-2-amine Thiadiazole ring, -NH₂ (position 2), morpholino C₆H₁₀N₄OS Thiadiazole core replaces benzoic acid; amine group increases basicity.
Methyl 5-amino-2-morpholinobenzoate -COOCH₃ (ester), -NH₂ (position 5), morpholino C₁₂H₁₆N₂O₃ Ester group reduces acidity; amino substituent alters electronic properties.
5-Methylmorpholine-2-carboxylic acid -COOH, methyl on morpholine ring C₆H₁₁NO₃ Methylated morpholine increases lipophilicity; simpler benzoic acid analog.

Key Observations :

  • Electronic Effects: The cyano group in 5-Morpholino-2-cyanobenzoic acid likely increases ring electron deficiency compared to analogs with amino or methyl groups (e.g., ).
  • Acidity : Carboxylic acid derivatives (e.g., target compound, ) are more acidic than ester () or thiadiazole () analogs.

Table 2: Property Comparison

Compound Name Solubility (Predicted) Melting Point/Stability Safety Considerations
5-Morpholino-2-cyanobenzoic acid Moderate (polar groups) Not reported Likely irritant (carboxylic acid, cyano).
5-(Cyano(morpholino)methyl)-2-fluorobenzoic acid Low (fluorine) Stable under dry conditions Fluorine may pose toxicity risks.
Methyl 5-amino-2-morpholinobenzoate Low (ester) Stable Requires PPE due to inhalation risks.
5-Morpholino-1,3,4-thiadiazol-2-amine Low (thiadiazole) High thermal stability Amine group may cause sensitization.

Key Insights :

  • Solubility: The target compound’s carboxylic acid and cyano groups may enhance water solubility compared to ester () or thiadiazole () analogs.
  • Safety: Morpholino-containing compounds generally require standard lab precautions (e.g., ventilation, gloves), as seen in .

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